![molecular formula C13H19NO4S2 B5878927 1-[2,4-bis(methylsulfonyl)phenyl]piperidine](/img/structure/B5878927.png)
1-[2,4-bis(methylsulfonyl)phenyl]piperidine
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Overview
Description
“1-[2,4-bis(methylsulfonyl)phenyl]piperidine” is a chemical compound with the molecular formula C13H19NO4S2 . Its average mass is 317.424 Da and its monoisotopic mass is 317.075562 Da .
Molecular Structure Analysis
The molecular structure of “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a phenyl group (a ring of six carbon atoms) that has two methylsulfonyl (CH3-SO2-) groups attached to it .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are pivotal in the pharmaceutical industry, with their presence in over twenty classes of pharmaceuticals. The compound “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” can be utilized in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are essential for designing drugs and have been the subject of extensive research to develop cost-effective and rapid synthesis methods .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are found in natural alkaloids and synthetic pharmaceuticals. “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” could be investigated for potential inclusion in drugs due to its structural significance. The compound’s derivatives may exhibit biological activities such as antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties .
Development of Anti-Inflammatory Agents
Sulfonamide-based compounds, like “1-[2,4-bis(methylsulfonyl)phenyl]piperidine,” have shown promise as anti-inflammatory agents. Research into the anti-inflammatory properties of sulfonamide analogs of indole, which share a similar sulfonamide scaffold, suggests that this compound could also be a candidate for the development of new anti-inflammatory drugs .
Anticancer Research
The sulfonamide group in “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” is of particular interest in anticancer research. Indole-sulfonamide derivatives have been reported to possess anticancer properties, and the compound could be synthesized and tested for similar activities. Its potential efficacy against various cancer types could be a significant area of study .
COX-2 Inhibition for Pain Management
Compounds with methylsulfonylphenyl groups have been designed as COX-2 inhibitors, which are crucial for pain management and treatment of inflammation. “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” could be explored for its COX-2 inhibitory properties, potentially leading to the development of new analgesic medications .
Neuropharmacology
Piperidine derivatives play a significant role in neuropharmacology due to their impact on the central nervous system. The compound “1-[2,4-bis(methylsulfonyl)phenyl]piperidine” may be researched for its effects on neurotransmitter systems, which could lead to new treatments for neurological disorders .
Mechanism of Action
Mode of Action
It is known that piperazine derivatives can interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, but the exact pathways and downstream effects for this specific compound require further investigation .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1-[2,4-bis(methylsulfonyl)phenyl]piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-19(15,16)11-6-7-12(13(10-11)20(2,17)18)14-8-4-3-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEGLUJNIXIUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,4-Bis(methylsulfonyl)phenyl]piperidine |
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